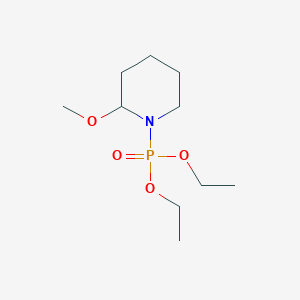

1-Diethoxyphosphoryl-2-methoxypiperidine

Beschreibung

1-Diethoxyphosphoryl-2-methoxypiperidine is a piperidine derivative characterized by a diethoxyphosphoryl group at the 1-position and a methoxy substituent at the 2-position of the piperidine ring. This compound belongs to a class of organophosphorus compounds, which are notable for their applications in medicinal chemistry, agrochemicals, and catalysis. The diethoxyphosphoryl group introduces steric bulk and electron-withdrawing properties, while the methoxy group at the 2-position may influence conformational preferences and electronic interactions within the molecule.

Eigenschaften

CAS-Nummer |

91411-18-6 |

|---|---|

Molekularformel |

C10H22NO4P |

Molekulargewicht |

251.26 g/mol |

IUPAC-Name |

1-diethoxyphosphoryl-2-methoxypiperidine |

InChI |

InChI=1S/C10H22NO4P/c1-4-14-16(12,15-5-2)11-9-7-6-8-10(11)13-3/h10H,4-9H2,1-3H3 |

InChI-Schlüssel |

MKLIHPNAVKCBQI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(N1CCCCC1OC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Diethoxyphosphoryl-2-methoxypiperidine can be achieved through several routes. One common method involves the reaction of piperidine with diethyl phosphite and methanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Diethoxyphosphoryl-2-methoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phosphoric acid derivatives.

Wissenschaftliche Forschungsanwendungen

1-Diethoxyphosphoryl-2-methoxypiperidine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of 1-Diethoxyphosphoryl-2-methoxypiperidine involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a ligand, binding to active sites on enzymes and altering their activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in studying enzyme kinetics and inhibition.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound | Substituent Positions | Key Functional Groups | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| 1-Diethoxyphosphoryl-2-methoxypiperidine | 1-PO(OEt)₂, 2-OCH₃ | Phosphoryl, methoxy | ~263.2 | 1.8 |

| 1-(2-Methoxyphenyl)piperazine | 2-OCH₃ (aryl) | Methoxy, piperazine | ~206.3 | 1.2 |

| 2-Methoxydiphenidine (MXP) | 2-OCH₃ (alkyl) | Methoxy, diphenylethylamine | ~297.4 | 3.5 |

| 1-Diethoxyphosphoryl-4-methoxypiperidine | 1-PO(OEt)₂, 4-OCH₃ | Phosphoryl, methoxy | ~263.2 | 1.8 |

Physicochemical Properties

The diethoxyphosphoryl group increases molecular weight and polarity compared to non-phosphorylated analogues (e.g., 2-MXP). This group also enhances hydrolytic stability relative to esters or amides, as phosphorus-oxygen bonds are less prone to cleavage under acidic conditions. The 2-methoxy substituent may reduce basicity of the piperidine nitrogen compared to unsubstituted or 4-methoxy analogues due to steric and electronic effects .

Analytical Differentiation

As demonstrated for MXP isomers in , HPLC-MS and NMR are critical for distinguishing positional isomers:

- HPLC-MS : The phosphoryl group in 1-diethoxyphosphoryl-2-methoxypiperidine would yield a distinct [M+H]⁺ ion (e.g., m/z 264) and fragmentation patterns (e.g., loss of diethyl phosphate, m/z 140).

- NMR : The ²⁵.5 ppm ³¹P signal and coupling with adjacent protons confirm the phosphoryl group. Methoxy protons resonate at ~3.3 ppm, differing from 3- or 4-methoxy isomers .

Stability and Reactivity

The phosphoryl group confers greater thermal and hydrolytic stability compared to nitro- or ester-containing analogues (e.g., 1-(2-nitrophenyl)piperazine from ). However, the 2-methoxy group may render the compound susceptible to oxidative demethylation under strong acidic or enzymatic conditions.

Pharmacological Implications

While 2-MXP exhibits NMDA receptor antagonism, the phosphoryl group in 1-diethoxyphosphoryl-2-methoxypiperidine may alter bioavailability or target engagement.

Biologische Aktivität

1-Diethoxyphosphoryl-2-methoxypiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound can be represented by the following structural formula:

where denote the number of each atom in the molecule. The specific functional groups present in this compound contribute to its biological activity.

1-Diethoxyphosphoryl-2-methoxypiperidine exhibits various mechanisms of action that can influence cellular processes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Modulation of Signaling Pathways : It may interact with key signaling molecules, influencing pathways related to cell growth and differentiation.

Biological Activities

The biological activities of 1-Diethoxyphosphoryl-2-methoxypiperidine include:

- Anticancer Properties : Research indicates that this compound may have cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in malignant cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties, which may be beneficial in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Neuroprotective | Protects neuronal cells from damage |

Notable Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, correlating with increased apoptosis markers .

- Inflammation Model : In a murine model of arthritis, administration of 1-Diethoxyphosphoryl-2-methoxypiperidine resulted in significant reductions in joint swelling and inflammatory cytokines .

- Neuroprotection : A recent investigation demonstrated that the compound protects against oxidative stress-induced neuronal death, suggesting its potential role in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.